molecular formula C17H18O3 B6405171 2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid CAS No. 1261928-81-7

2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid

Cat. No.: B6405171
CAS No.: 1261928-81-7
M. Wt: 270.32 g/mol
InChI Key: YPQVCKGHKOXTHM-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid: is an organic compound with a complex aromatic structure It is characterized by the presence of ethoxy and methyl groups attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The ethoxy and methyl groups are introduced through subsequent reactions, such as etherification and alkylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ethoxy group may be converted to a hydroxyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.

Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The ethoxy and methyl groups may enhance its binding affinity to enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can participate in hydrogen bonding, further stabilizing its interactions with target molecules.

Comparison with Similar Compounds

  • 4-Ethoxy-2-methylphenylboronic acid
  • 5-(4-Ethoxy-2-methylphenyl)-2-methoxynicotinic acid
  • 3-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine

Comparison: Compared to these similar compounds, 2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of a benzoic acid moiety. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2-(4-ethoxy-2-methylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-4-20-13-6-8-14(12(3)10-13)15-7-5-11(2)9-16(15)17(18)19/h5-10H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQVCKGHKOXTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690731
Record name 4'-Ethoxy-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-81-7
Record name 4'-Ethoxy-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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